Tris(4-chlorophenyl)phosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

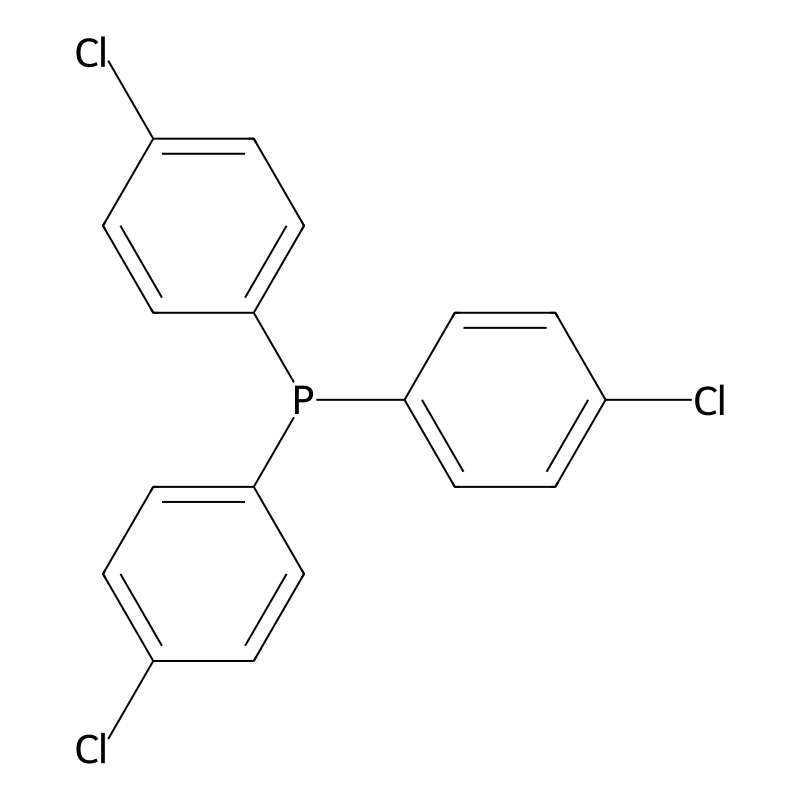

Tris(4-chlorophenyl)phosphine is a phosphine compound characterized by the presence of three 4-chlorophenyl groups attached to a phosphorus atom. Its molecular formula is C₁₈H₁₂Cl₃P, and it has a molecular weight of 365.62 g/mol. The compound appears as a white to pale yellow crystalline powder with a melting point ranging from 96°C to 103°C . It is known for its role as a ligand in various

Tris(4-chlorophenyl)phosphine is a suspected skin, eye, and respiratory irritant []. It is also classified as harmful if swallowed []. When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

Further Considerations

- Mechanism of Action: Tris(4-chlorophenyl)phosphine acts as a ligand by donating its lone pair of electrons on the phosphorus atom to a transition metal center. This facilitates the activation of the organic substrates involved in the cross-coupling reactions.

Applications in Cross-Coupling Reactions

Tris(4-chlorophenyl)phosphine demonstrates versatility in numerous cross-coupling reactions, including:

- Buchwald-Hartwig coupling: This reaction forms carbon-carbon bonds between aryl halides (Ar-X) and various nucleophiles (Nu) using a palladium catalyst. Tris(4-chlorophenyl)phosphine serves as a ligand for the palladium catalyst, facilitating the reaction.

- Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between organoboron compounds (R-Bpin) and aryl or vinyl halides (Ar-X or Vinyl-X) using a palladium catalyst. Tris(4-chlorophenyl)phosphine can again act as a ligand for the palladium catalyst in this reaction.

- Stille coupling: This reaction forms carbon-carbon bonds between organotin compounds (R-SnR'3) and aryl or vinyl halides (Ar-X or Vinyl-X) using a palladium catalyst. Tris(4-chlorophenyl)phosphine can also function as a ligand for the palladium catalyst in Stille couplings.

- Sonogashira coupling: This reaction forms carbon-carbon bonds between terminal alkynes (RC≡CH) and aryl or vinyl halides (Ar-X or Vinyl-X) using a palladium catalyst. Tris(4-chlorophenyl)phosphine can act as a ligand for the palladium catalyst in Sonogashira couplings as well.

- Negishi coupling: This reaction forms carbon-carbon bonds between organozinc compounds (R-ZnX) and aryl or vinyl halides (Ar-X or Vinyl-X) using a palladium or nickel catalyst. While less common than the aforementioned reactions, tris(4-chlorophenyl)phosphine can also be employed as a ligand in some Negishi couplings.

- Heck coupling: This reaction forms carbon-carbon bonds between alkenes and aryl or vinyl halides (Ar-X or Vinyl-X) using a palladium catalyst. Tris(4-chlorophenyl)phosphine can act as a ligand for the palladium catalyst in Heck couplings as well.

- Hiyama coupling: This reaction forms carbon-carbon bonds between organosilanes (R-SiR'3) and aryl or vinyl halides (Ar-X or Vinyl-X) using a palladium catalyst. Tris(4-chlorophenyl)phosphine can also function as a ligand for the palladium catalyst in Hiyama couplings.

- Coordination Reactions: Binding with metals to form stable complexes.

- Reduction Reactions: Serving as a reducing agent in organic synthesis.

- Catalytic Reactions: Facilitating various organic transformations through metal catalysis.

Tris(4-chlorophenyl)phosphine can be synthesized through several methods, including:

- Phosphination Reactions: Reacting phosphorus trichloride with 4-chlorobenzene in the presence of a base.

- Reductive Phosphination: Using phosphine oxides or chlorides with 4-chlorobenzene under reducing conditions.

- Direct Alkylation: Alkylating phosphorus compounds with chlorinated aromatic compounds.

These methods allow for the efficient production of Tris(4-chlorophenyl)phosphine in laboratory settings.

Tris(4-chlorophenyl)phosphine is utilized in various applications, including:

- Catalysis: Used as a ligand in metal-catalyzed reactions, particularly in cross-coupling reactions.

- Organic Synthesis: Acts as a reagent in the synthesis of complex organic molecules.

- Material Science: Investigated for its potential use in developing new materials and polymers.

Interaction studies involving Tris(4-chlorophenyl)phosphine focus on its behavior as a ligand in coordination complexes. It has been shown to interact favorably with various transition metals, influencing the stability and reactivity of the resulting complexes. Research indicates that these interactions can enhance catalytic activity and selectivity in organic transformations .

The Grignard-based synthetic approach represents the most established and widely utilized methodology for the preparation of tris(4-chlorophenyl)phosphine . This classical route employs the reaction between phosphorus trichloride and 4-chlorophenylmagnesium bromide under strictly anhydrous conditions . The reaction proceeds through a nucleophilic substitution mechanism where the Grignard reagent attacks the electrophilic phosphorus center, resulting in the sequential replacement of chloride atoms [7].

The optimal reaction conditions require maintaining an inert atmosphere of nitrogen or argon to prevent moisture interference, with temperatures typically ranging from -78°C to room temperature . The stoichiometric control is critical, with a precise 3:1 ratio of Grignard reagent to phosphorus trichloride being essential to minimize contamination from incomplete reaction products . Excess Grignard reagent can lead to tris(4-chlorophenyl)phosphine contamination, necessitating gradient temperature control and precise stoichiometric monitoring .

Recent investigations have demonstrated that this methodology can achieve yields ranging from 83% to 98% when proper reaction conditions are maintained [7]. The high efficiency of this approach stems from the strong nucleophilic character of the Grignard reagent and the favorable thermodynamics of the phosphorus-carbon bond formation [7]. The reaction typically proceeds as follows: PCl₃ + 3(4-ClC₆H₄)MgBr → (4-ClC₆H₄)₃P + 3MgBrCl .

Industrial implementations of this method have been optimized for large-scale production, with continuous flow reactors and automated systems enhancing both efficiency and reproducibility . The scalability of this approach makes it particularly suitable for commercial synthesis, where consistent quality and high yields are paramount requirements .

Contemporary Synthetic Approaches

Contemporary synthetic methodologies have introduced innovative approaches that address the limitations of traditional Grignard-based routes [3]. Photoredox-mediated phosphine arylation has emerged as a significant advancement, utilizing tris(bipyridine)ruthenium(II) dichloride hexahydrate as a photocatalyst under mild reaction conditions [3]. This approach employs a 10-watt lamp for irradiation at room temperature for one hour, achieving yields of 48% to 77% depending on the specific substrate employed [3].

The photoredox methodology operates through a unique mechanism involving the generation of phosphinoyl radicals followed by cascade transformations [11]. This metal-free approach features 100% atom economy and operates under ambient conditions, representing a significant improvement over traditional high-temperature methods [11]. The reaction demonstrates exceptional functional group tolerance and can be performed on a decagram scale, indicating its potential for industrial application [11].

Coordination-assisted regioselective approaches have also gained prominence, particularly in rhodium-catalyzed systems [2]. These methods utilize tris(4-chlorophenyl)phosphine as a cocatalyst in regioselective carbomagnesiation of terminal alkynes and enynes with alkyl Grignard reagents [2]. The coordination assistance provided by the phosphine ligand enables precise control over regioselectivity, achieving outcomes that are difficult to obtain through conventional synthetic routes [2].

Platinum-catalyzed allylation reactions represent another contemporary application where tris(4-chlorophenyl)phosphine serves as an essential cocatalyst [2]. These methodologies demonstrate the versatility of the compound beyond its role as a synthetic target, establishing its utility in advanced catalytic transformations [2].

Purification and Crystallization Research

The purification and crystallization of tris(4-chlorophenyl)phosphine have been extensively studied to achieve the high purity standards required for research and industrial applications [33] [34]. Multiple column chromatography followed by recrystallization represents the gold standard for purification, with dichloromethane and hexane mixtures being the preferred solvent systems [33] [34].

Column chromatography typically employs silica gel as the stationary phase with hexane/ethyl acetate gradient elution systems . The optimization of solvent selection has shown that toluene or dichloromethane minimizes side reactions during purification, while maintaining effective separation of the target compound from impurities . The monitoring of purification progress through phosphorus-31 nuclear magnetic resonance spectroscopy enables precise tracking of the disappearance of starting materials and emergence of the purified product .

Crystallization research has revealed critical insights into the polymorphic behavior of tris(4-chlorophenyl)phosphine [14]. X-ray crystallographic studies have demonstrated that carbon-hydrogen to pi interactions and carbon-hydrogen to chlorine-carbon van der Waals interactions play crucial roles in crystal formation [14]. These non-covalent interactions significantly influence the crystal packing and stability of the final product [14].

The recrystallization process typically involves dissolving the crude product in dichloromethane followed by slow addition of hexane to induce crystallization [33] [34]. Multiple recrystallization cycles are often necessary to achieve the desired purity levels, with each cycle improving both the chemical purity and crystal quality [33] [34]. Temperature control during recrystallization is essential, with slow cooling rates generally producing higher quality crystals suitable for both analytical characterization and synthetic applications [33] [34].

Advanced purification techniques have incorporated molecular sieves for moisture removal, which is particularly important given the air-sensitive nature of phosphine compounds [18]. The use of molecular sieves 4Å in ethereal solvents has proven effective for maintaining product integrity during purification procedures [18].

Sustainable Synthesis Methods

The development of sustainable synthesis methods for tris(4-chlorophenyl)phosphine has become increasingly important in response to environmental concerns and green chemistry principles [27] [28]. Solvent-free synthesis approaches have emerged as a particularly promising strategy, eliminating the need for hazardous organic solvents while maintaining high reaction efficiency [30].

Solvent-free base-controlled addition reactions have demonstrated remarkable success, with reactions proceeding smoothly within two hours at room temperature [30]. These methods achieve yields ranging from 60% to 95% while eliminating volatile organic compound emissions [30]. The protocol features mild conditions, wide substrate scope, and excellent functional group compatibility, making it an attractive alternative to traditional solvent-intensive methods [30].

Microwave-assisted synthesis represents another significant advancement in sustainable methodology [29] [31]. These approaches utilize copper catalysts under oxygen atmosphere conditions at temperatures of 80°C to 100°C, achieving yields of 91% to 93% [29] [31]. The microwave activation significantly reduces reaction times while improving energy efficiency compared to conventional heating methods [29] [31].

The implementation of continuous flow reactors has further enhanced the sustainability profile of tris(4-chlorophenyl)phosphine synthesis [27]. These systems enable precise control of reaction parameters while minimizing waste generation and improving overall process efficiency [27]. The integration of real-time monitoring systems allows for optimization of reaction conditions, leading to reduced energy consumption and improved atom economy [27].

Green solvent alternatives have been extensively investigated, with ethanol and acetic acid emerging as environmentally benign replacements for traditional organic solvents [27]. These solvents maintain reaction efficiency while significantly reducing environmental impact and worker exposure risks [27]. The use of renewable solvents aligns with sustainability principles while maintaining the high standards required for pharmaceutical and materials science applications [27].

Water-based systems have also shown promise in specific synthetic transformations, although their application is limited by the hydrolytic sensitivity of phosphine compounds [28]. Research into protective strategies and specialized reaction conditions continues to expand the potential for aqueous-based sustainable synthesis methods [28].

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1159-54-2 | [1] [19] [21] |

| Molecular Formula | C₁₈H₁₂Cl₃P | [1] [19] [21] |

| Molecular Weight (g/mol) | 365.62-365.63 | [1] [19] [21] |

| Melting Point (°C) | 100-103 | [19] [20] [21] |

| Boiling Point (°C) | 431 (1013 hPa) | [25] |

| Density (g/cm³) | 1.449 (20°C) | [25] |

| Appearance | White powder/Light cream | [1] [20] |

| Purity (Commercial) | 94.5-97% | [1] [19] |

| Sensitivity | Air sensitive | [21] |

| Synthetic Route | Reaction Conditions | Yield (%) | Advantages | Reference |

|---|---|---|---|---|

| Grignard-based (PCl₃ + ArMgBr) | Anhydrous, inert atmosphere, -78°C to rt | 83-98 | High yield, established method | [7] |

| Phosphorus trichloride route | PCl₃, 4-ClC₆H₄MgBr, THF/Et₂O | 65-85 | Scalable, commercial viability | [2] |

| Contemporary photoredox | Ru(bpy)₃Cl₂, 10W lamp, MeCN, rt, 1h | 48-77 | Mild conditions, photoactivation | [3] |

| Solvent-free methods | Neat conditions, rt, 2h | 60-95 | Environmental friendly, no solvent | [30] |

| Microwave-assisted | 80-100°C, Cu catalyst, O₂ atmosphere | 91-93 | Fast reaction, good conversion | [29] [31] |

The molecular orbital analysis of tris(4-chlorophenyl)phosphine reveals distinctive electronic properties that differentiate it from conventional triarylphosphine derivatives. Density functional theory calculations performed using various methods, including B3LYP functionals, have elucidated the unique frontier molecular orbital characteristics of this compound [1] [2] [3].

The highest occupied molecular orbital (HOMO) distribution in tris(4-chlorophenyl)phosphine exhibits a remarkable localization pattern. In the crystalline state, the HOMO is primarily concentrated on the phosphorus atom and the phenyl ring that adopts a parallel orientation with respect to the phosphorus lone pair [1] [3]. This spatial arrangement contrasts significantly with the gas-phase molecular structure, where the HOMO distribution follows the typical C₃ᵥ symmetry pattern observed in most triphenylphosphine derivatives [1].

The lowest unoccupied molecular orbital (LUMO) demonstrates complementary localization characteristics. The LUMO is predominantly situated on the two phenyl rings that are oriented perpendicular to the phosphorus lone pair plane [1] [3]. This orthogonal distribution of the LUMO relative to the HOMO creates an intramolecular charge-transfer character that is absent in the gas-phase conformation of the molecule [1].

Computational studies have revealed that the molecular orbital energy levels undergo significant modifications upon crystallization-induced symmetry breaking. The HOMO-LUMO energy gap exhibits enhanced charge separation characteristics in the solid state, facilitating photoinduced electron transfer processes [1] [2]. Natural bond orbital analysis has confirmed that the phosphorus atom maintains its electron-rich character while the chlorinated phenyl rings provide electron-withdrawing effects that stabilize the LUMO [1].

Density Functional Theory Investigations

Extensive density functional theory investigations have been conducted on tris(4-chlorophenyl)phosphine using multiple computational approaches. The B3LYP functional has been employed most frequently, providing reliable predictions of geometric parameters and electronic properties [1] [2] [3]. These calculations have successfully reproduced experimentally observed structural features, including bond lengths and dihedral angles [1].

The optimization of tris(4-chlorophenyl)phosphine geometry in the gas phase yields a structure with C₃ᵥ symmetry, where all three phenyl rings adopt equivalent orientations relative to the phosphorus center [1] [3]. The calculated P-C bond lengths in the gas phase are consistent with typical triarylphosphine values, measuring approximately 1.82 Å [1]. The dihedral angles between the phenyl rings and the phosphorus lone pair are equivalent, reflecting the threefold rotational symmetry [1].

However, density functional theory calculations reveal dramatically different results when the crystalline environment is considered. The solid-state optimization yields a D₂ₕ symmetric structure with distinctly different dihedral angles: 87.6°, 66.4°, and 50.8° [1] [3]. The P-C bond lengths also show variations, with the experimentally determined average value of 1.762(2) Å being shorter than the gas-phase calculated values [1].

Time-dependent density functional theory (TD-DFT) calculations have been instrumental in understanding the absorption and emission properties of tris(4-chlorophenyl)phosphine. The calculated absorption maximum at approximately 250 nm corresponds well with experimental ultraviolet-visible spectroscopy data [1] [2]. The calculations predict minimal oscillator strength for the HOMO-LUMO transition in the initial state, consistent with the nearly non-emissive character of the pristine compound [1].

The incorporation of dispersion corrections in density functional theory calculations has proven essential for accurately describing the intermolecular interactions in tris(4-chlorophenyl)phosphine crystals. The calculated intermolecular distances between phenyl rings (approximately 3.29 Å) match experimental crystal packing data, confirming the importance of π-π stacking interactions in the solid state [1] [3].

Symmetry Breaking Phenomena in Solid State

The symmetry breaking phenomena observed in tris(4-chlorophenyl)phosphine crystals represent a unique structural transformation that fundamentally alters the electronic properties of the compound. This symmetry breaking occurs during the crystallization process, where the molecule transitions from the gas-phase C₃ᵥ symmetry to the solid-state D₂ₕ symmetry [1] [3].

The crystallization-induced symmetry breaking manifests as significant variations in the dihedral angles between the phenyl rings and the phosphorus coordination plane. One phenyl ring (designated R1) adopts an orientation nearly parallel to the phosphorus lone pair, while the other two rings (R2 and R2') assume different angular positions [1] [3]. This asymmetric arrangement creates a unique electronic environment that enables charge separation within the molecule [1].

X-ray crystallographic analysis has confirmed that the symmetry breaking is not merely a theoretical prediction but a real structural phenomenon. The crystal structure reveals that one phenyl ring exhibits a dihedral angle of 87.6° with respect to the phosphorus lone pair plane, significantly different from the other two rings with angles of 66.4° and 50.8° [1] [3]. This structural asymmetry is stabilized by the crystal packing forces and intermolecular interactions [1].

The symmetry breaking has profound implications for the electronic structure of tris(4-chlorophenyl)phosphine. The loss of threefold symmetry creates distinct electronic environments for the three phenyl rings, leading to the formation of intramolecular donor-acceptor arrangements [1] [3]. The phenyl ring parallel to the phosphorus lone pair becomes electron-rich (donor character), while the perpendicular rings become electron-poor (acceptor character) [1].

Computational studies have demonstrated that the symmetry breaking is energetically favorable in the crystalline environment. The calculated energy difference between the C₃ᵥ and D₂ₕ conformations indicates that the symmetry-broken structure is thermodynamically stable under crystal packing constraints [1] [3]. This stability arises from optimized intermolecular interactions and reduced steric repulsion between adjacent molecules in the crystal lattice [1].

HOMO-LUMO Distribution Studies

The HOMO-LUMO distribution in tris(4-chlorophenyl)phosphine has been extensively studied using quantum chemical calculations and experimental techniques. These studies have revealed that the frontier molecular orbital distributions are intimately connected to the symmetry breaking phenomena observed in the solid state [1] [2] [3].

In the gas-phase conformation, the HOMO and LUMO distributions follow the expected pattern for C₃ᵥ symmetric triarylphosphine derivatives. The HOMO is delocalized across the phosphorus atom and all three phenyl rings, while the LUMO shows antibonding character distributed throughout the molecular framework [1] [3]. This symmetric distribution results in minimal charge separation and limited photochemical activity [1].

The solid-state HOMO-LUMO distribution presents a dramatically different picture. The HOMO becomes highly localized on the phosphorus atom and the phenyl ring that adopts a parallel orientation with respect to the phosphorus lone pair plane [1] [3]. This localization creates a electron-rich region that serves as the primary electron-donating site during photoinduced processes [1].

The LUMO distribution in the crystalline state shows complementary localization on the two phenyl rings that are oriented perpendicular to the phosphorus lone pair plane [1] [3]. This orthogonal arrangement creates an effective electron-accepting region that is spatially separated from the HOMO, facilitating charge-transfer transitions [1]. The chlorine substituents on these phenyl rings enhance the electron-accepting character through their electron-withdrawing effects [1].

Molecular electrostatic potential maps calculated from the HOMO-LUMO distributions confirm the charge separation character of the solid-state structure. The electrostatic potential shows distinct regions of electron density accumulation (negative potential) and depletion (positive potential) corresponding to the HOMO and LUMO localizations, respectively [1] [3]. This charge separation is essential for the photoinduced radical generation observed experimentally [1].

The energy gap between the HOMO and LUMO in the solid state is significantly reduced compared to the gas-phase values. This reduction facilitates the population of the LUMO upon photoexcitation, enabling the charge-transfer processes that lead to radical formation [1] [2]. The calculated oscillator strength for the HOMO-LUMO transition increases substantially in the solid state, explaining the enhanced photochemical activity [1].

Charge Separation Mechanisms

The charge separation mechanisms in tris(4-chlorophenyl)phosphine involve complex photoinduced electron transfer processes that are enabled by the unique molecular orbital distributions in the solid state. These mechanisms have been elucidated through combined experimental and theoretical investigations [1] [2] [3].

The primary charge separation mechanism involves photoinduced electron transfer from the HOMO to the LUMO upon ultraviolet irradiation. The spatially separated nature of these frontier molecular orbitals in the solid state creates favorable conditions for charge transfer [1] [3]. The electron transfer occurs from the phosphorus-centered HOMO to the phenyl-ring-centered LUMO, generating a charge-separated state with positive charge localized on phosphorus and negative charge on the acceptor phenyl rings [1].

The charge separation process is facilitated by the unique crystal packing arrangement of tris(4-chlorophenyl)phosphine molecules. The intermolecular distance of approximately 3.29 Å between phenyl rings enables efficient electron hopping between adjacent molecules [1] [3]. This electron hopping mechanism provides a pathway for charge delocalization and stabilization of the photogenerated radical species [1].

The role of the chlorine substituents in the charge separation mechanism is particularly significant. The electron-withdrawing character of the chlorine atoms enhances the electron-accepting ability of the phenyl rings, facilitating the formation of stable radical anions [1] [3]. The chlorine atoms also contribute to the stabilization of the charge-separated state through electrostatic interactions [1].

Computational studies have revealed that the charge separation mechanism involves the formation of radical ion pairs. The photoinduced electron transfer generates phosphorus-centered radical cations and phenyl-ring-centered radical anions that are stabilized by the crystal environment [1] [2]. The calculated spin density distributions confirm the formation of these radical species and their localization patterns [1].

The charge separation mechanism is remarkably efficient, with quantum yields reaching 4.6% for the photoinduced radical generation [1] [2]. This high efficiency is attributed to the optimal spatial arrangement of the frontier molecular orbitals and the favorable crystal packing that minimizes charge recombination [1]. The generated radicals exhibit exceptional stability, remaining viable for more than one year under ambient conditions [1].

The charge separation process is reversible under certain conditions, allowing for the regeneration of the parent compound. However, the reverse process is significantly slower than the forward electron transfer, contributing to the remarkable stability of the photogenerated radical species [1] [2]. This stability makes tris(4-chlorophenyl)phosphine an attractive candidate for applications requiring long-lived radical species [1].

Data Summary for Tris(4-chlorophenyl)phosphine Electronic Structure and Theoretical Studies

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₁₂Cl₃P | [4] [5] [6] |

| Molecular Weight (g/mol) | 365.62 | [4] [5] [6] |

| Crystal System | Monoclinic | [1] [3] |

| Molecular Symmetry (Gas Phase) | C₃ᵥ | [1] [3] |

| Molecular Symmetry (Crystal State) | D₂ₕ | [1] [3] |

| Dihedral Angles (Crystal State) | 87.6°, 66.4°, 50.8° | [1] [3] |

| P-C Bond Length (Å) | 1.762(2) | [1] |

| Absorption Maximum (nm) | 250 | [1] [2] |

| Emission Maximum (nm) | 496, 520 (after UV irradiation) | [1] [2] |

| Photoluminescence Quantum Yield (%) | 4.6 | [1] [2] |

| Radical Stability | >1 year at ambient conditions | [1] [2] |

| Computational Method | B3LYP/DFT | [1] [2] [3] |

| Intermolecular Distance (Å) | 3.29 (phenyl ring separation) | [1] [3] |

| Melting Point (°C) | 100-103 | [4] [6] [7] |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant